molecular formula C20H21N3O2 B3014779 1-(4-ethoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one CAS No. 630091-43-9

1-(4-ethoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No. B3014779
CAS RN: 630091-43-9
M. Wt: 335.407
InChI Key: OIAUJSAYADDJJY-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as EMBI and is known for its unique chemical structure and properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study investigated the synthesis of 2-(2-Aminoanilino)cyclohepta[b]pyrroles, leading to novel 20π antiaromatic systems and cyclohepta[b]pyrrolo[1,2-a]benzimidazoles. These compounds have potential applications in the development of new materials with unique electronic properties (Abe, Ishikawa, Hayashi, & Miura, 1990).

Molecular Structures and Analysis

  • The molecular structure and vibrational frequencies of palladium(II) and platinum(II) complexes containing benzimidazole ligands were studied. These complexes are explored for their potential anticancer properties, demonstrating the importance of such compounds in medical research (Ghani & Mansour, 2011).

Biological Activity

  • Research on pyrrole derivatives, including 1-methyl-3-(cyanomethyl)benzimidazolium bromide, indicated that these compounds show potential as calcium channel blockers and have been evaluated for toxicity on various biological models, showcasing their potential in drug development (Ivan et al., 2021).

Antiviral Properties

  • A study on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showed these compounds' inhibitory activity against retroviruses, highlighting the potential application of related compounds in antiviral therapies (Hocková et al., 2003).

Molecular Docking Studies

  • Molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors were conducted, showing the relevance of such compounds in cancer treatment (Karayel, 2021).

properties

IUPAC Name

1-(4-ethoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-25-16-7-5-15(6-8-16)23-12-14(11-19(23)24)20-21-17-9-4-13(2)10-18(17)22-20/h4-10,14H,3,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAUJSAYADDJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=C(N3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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